molecular formula C5H9IO2 B3021156 Ethyl 3-iodopropanoate CAS No. 6414-69-3

Ethyl 3-iodopropanoate

Cat. No.: B3021156
CAS No.: 6414-69-3
M. Wt: 228.03 g/mol
InChI Key: KZTNQOAFISZIEI-UHFFFAOYSA-N
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Description

Ethyl 3-iodopropanoate: is an organic compound with the molecular formula C5H9IO2. It is an ester derived from 3-iodopropanoic acid and ethanol. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

Ethyl 3-iodopropanoate is a chemical compound used in various chemical reactions. Its primary targets are the reactants in the chemical reactions it participates in. The exact targets can vary depending on the specific reaction .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it has been reported to undergo rapid dimerization to diethyl adipate in a microwave reactor, using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1,10-Phenanthroline monohydrate ligand .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific reaction it is involved in. In the case of its dimerization to diethyl adipate, it contributes to the production of adipic acid, an important chemical used in the production of nylon 6–6, polyurethanes, synthetic resins, thickeners, and engineering plastics .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For example, its dimerization results in the formation of diethyl adipate, which can be hydrolyzed to obtain adipic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-iodopropanoate can be synthesized through the esterification of 3-iodopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Ethyl 3-azidopropanoate, ethyl 3-cyanopropanoate.

    Reduction: Ethyl 3-propanol.

    Coupling: Diethyl adipate.

Scientific Research Applications

Ethyl 3-iodopropanoate is used in various scientific research applications, including:

Comparison with Similar Compounds

    Ethyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine.

    Ethyl 3-chloropropanoate: Contains a chlorine atom instead of iodine.

    Ethyl 3-fluoropropanoate: Contains a fluorine atom instead of iodine.

Uniqueness: Ethyl 3-iodopropanoate is unique due to the high reactivity of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine, chlorine

Properties

IUPAC Name

ethyl 3-iodopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNQOAFISZIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448104
Record name Ethyl 3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6414-69-3
Record name Ethyl 3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-iodopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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